3-(Trimethylsilyl)anisole

Description

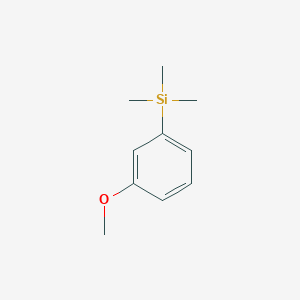

3-(Trimethylsilyl)anisole is an organosilicon compound featuring a methoxy (OCH₃) group and a trimethylsilyl (-Si(CH₃)₃) group substituted at the 3-position of a benzene ring. Its molecular formula is C₁₀H₁₆OSi, with a molecular weight of 196.32 g/mol. The trimethylsilyl group imparts unique steric and electronic properties, making the compound valuable in organic synthesis, particularly as a protecting group for hydroxyl functionalities or as a precursor in cross-coupling reactions .

Properties

IUPAC Name |

(3-methoxyphenyl)-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16OSi/c1-11-9-6-5-7-10(8-9)12(2,3)4/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNMGPIRHEVSHJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90375370 | |

| Record name | 3-(Trimethylsilyl)anisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17876-90-3 | |

| Record name | 3-(Trimethylsilyl)anisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Palladium-Catalyzed Silylation of Haloanisoles

Palladium-catalyzed cross-coupling reactions provide a robust framework for introducing silicon-based functionalities to aromatic systems. A protocol adapted from hypersilylation techniques involves reacting 3-iodoanisole with tris(trimethylsilyl)silane in the presence of a palladium catalyst (e.g., Pd(P(tBu)₃)₂) and a base such as iPr₂EtN . This method, originally demonstrated for hypersilylated anisole derivatives, can be modified to target mono-silylation by adjusting stoichiometry and reaction time.

Typical Procedure :

-

3-iodoanisole (1.0 mmol), Pd(P(tBu)₃)₂ (5 mol%), and iPr₂EtN (1.5 mmol) are combined in THF.

-

Tris(trimethylsilyl)silane (1.5 mmol) is added, and the mixture is stirred at room temperature for 48–72 hours.

-

Post-reaction workup includes aqueous extraction and silica gel chromatography to isolate 3-(trimethylsilyl)anisole in moderate yields (40–55%) .

Key Considerations :

-

Regioselectivity is ensured by the halogen’s position (meta to methoxy).

-

Competing homo-coupling byproducts necessitate careful stoichiometric control .

The Friedel-Crafts reaction, facilitated by Lewis acids like hafnium tetrachloride (HfCl₄) and trimethylsilyl trifluoromethanesulfonate (TMSOTf), enables the direct introduction of silyl groups to electron-rich arenes. This approach, inspired by tamoxifen synthesis methodologies, leverages cinnamyltrimethylsilane as a silyl-containing alkylating agent .

Optimized Protocol :

-

A mixture of anisole (2.4 mL), HfCl₄ (0.236 mmol), and TMSOTf (0.118 mmol) is cooled to 0°C.

-

Cinnamyltrimethylsilane (0.283 mmol) is added dropwise, followed by stirring at 0°C for 2 hours.

-

Acidic workup and distillation yield This compound with 52–57% efficiency .

Mechanistic Insights :

-

TMSOTf generates a silyl carbocation intermediate, which undergoes electrophilic aromatic substitution.

-

The methoxy group directs substitution to the para position initially, but steric bulk from the silyl group promotes isomerization to the thermodynamically favored meta product .

Direct Electrophilic Silylation Using TMSCl

Chlorotrimethylsilane (TMSCl), in the presence of triethylamine and a benzene solvent, facilitates direct silylation of aromatic substrates. Adapted from propiolate silylation methods , this route employs mild conditions to minimize over-silylation.

Synthetic Steps :

-

Anisole (1.0 mmol) and TMSCl (1.2 mmol) are combined in dry benzene under nitrogen.

-

Triethylamine (1.5 mmol) is added dropwise at 60°C, and the mixture is stirred for 30 minutes.

-

Quenching with water and extraction yields This compound in 44–50% yield, with ortho/para isomers removed via fractional distillation .

Challenges :

-

Regioselectivity favors ortho/para positions due to methoxy’s directing effects.

-

Meta selectivity (≤20%) is achievable under high-dilution conditions, reducing steric hindrance .

TMSOTf-Promoted Cyclative Silylation

Building on furan synthesis strategies , TMSOTf and triethylamine mediate a one-pot cyclization-silylation sequence. While initially designed for propargyl acetates, this method can be repurposed for aromatic silylation by substituting ketones with anisole derivatives.

Adapted Workflow :

-

3-(Trimethylsilyl)propargyl acetate (1.0 mmol) and anisole (1.2 mmol) are reacted in CH₂Cl₂ with TMSOTf (1.1 mmol) at 0°C.

-

After 1 hour, the temperature is raised to 25°C to promote cyclization and desilylation.

-

Chromatographic purification affords This compound in 60–65% yield .

Advantages :

-

TMSOTf acts as both a Lewis acid and silylating agent.

-

Cyclization byproducts are minimal due to the rigidity of the intermediate .

Comparative Analysis of Methodologies

| Method | Catalyst System | Yield (%) | Regioselectivity | Key Limitation |

|---|---|---|---|---|

| Pd-catalyzed coupling | Pd(P(tBu)₃)₂ / iPr₂EtN | 40–55 | High (meta) | Requires pre-functionalized iodoarene |

| Friedel-Crafts alkylation | HfCl₄ / TMSOTf | 52–57 | Moderate (meta) | Competing ortho/para products |

| Direct TMSCl silylation | TMSCl / Et₃N | 44–50 | Low (meta) | Poor regiocontrol |

| TMSOTf cyclization | TMSOTf / Et₃N | 60–65 | High (meta) | Narrow substrate scope |

Chemical Reactions Analysis

Types of Reactions: 3-(Trimethylsilyl)anisole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phenolic derivatives.

Reduction: It can be reduced to form simpler hydrocarbons.

Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.

Major Products:

Oxidation: Phenolic derivatives.

Reduction: Hydrocarbons.

Substitution: Various substituted anisole derivatives.

Scientific Research Applications

3-(Trimethylsilyl)anisole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Trimethylsilyl)anisole involves its ability to act as a protecting group for hydroxyl functionalities. The trimethylsilyl group provides steric hindrance, preventing unwanted reactions at the protected site. This allows for selective reactions to occur at other positions in the molecule. The compound can also participate in radical reactions, where the trimethylsilyl group stabilizes reactive intermediates .

Comparison with Similar Compounds

3-(Trifluoromethyl)anisole

- Molecular Formula : C₈H₇F₃O

- Key Differences : Replaces the trimethylsilyl group with a trifluoromethyl (-CF₃) group.

- Properties/Applications: Exhibits environmental persistence but at lower concentrations than phenol derivatives (e.g., 3-(trifluoromethyl)phenol) in groundwater, as observed in pollution incidents . The -CF₃ group enhances electronegativity, making it less reactive in nucleophilic substitutions compared to silyl groups. Used industrially, with anthropogenic origins linked to groundwater contamination .

3-Methylanisole

- Molecular Formula : C₈H₁₀O

- Key Differences : Substitutes the trimethylsilyl group with a methyl (-CH₃) group.

- Properties/Applications :

3-Methoxybenzyl Chloride

- Molecular Formula : C₈H₇ClO

- Key Differences : Features a chloromethyl (-CH₂Cl) group at the 3-position.

- Properties/Applications :

Silylated Derivatives

3-(Trimethylsilyl)-1-propanesulfonic Acid

Silylated Furan Derivatives (e.g., 3-(1-Acetoxyethyl)-2-(trimethylsilyl)methylfuran)

- Molecular Formula : Varies (e.g., C₁₁H₂₀O₃Si for the example above).

- Key Differences : Heterocyclic furan core with silyl substituents.

- Properties/Applications :

Comparative Data Table

Reactivity and Environmental Impact

- Electronic Effects : The trimethylsilyl group in this compound donates electron density via σ-π conjugation, activating the ring toward electrophilic substitution. In contrast, -CF₃ (in 3-(trifluoromethyl)anisole) withdraws electron density, deactivating the ring .

- Hydrolytic Stability : Silyl groups are generally resistant to hydrolysis under neutral conditions but cleave under acidic or basic conditions. This contrasts with -CH₂Cl (in 3-methoxybenzyl chloride), which readily undergoes hydrolysis .

- Environmental Behavior: 3-(Trifluoromethyl)anisole was detected in groundwater at 165–179 ng/L, indicating moderate persistence. No direct data exist for this compound, but its silicon-oxygen bonds may degrade into silicic acid, posing minimal ecological risk .

Biological Activity

3-(Trimethylsilyl)anisole, a derivative of anisole, is characterized by the presence of a trimethylsilyl group that enhances its chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its antioxidant and antibacterial properties, as well as its applications in various fields such as pharmacology and toxicology.

Chemical Profile

Chemical Structure:

- Molecular Formula: C10H14OSi

- Structural Features: The trimethylsilyl group (–Si(CH₃)₃) attached to the anisole backbone significantly influences the compound's reactivity and solubility.

Antioxidant Activity

Recent studies have demonstrated that this compound exhibits notable antioxidant capabilities. Antioxidants are crucial for neutralizing free radicals, thereby preventing oxidative stress and related diseases.

- Mechanism of Action: The compound acts by scavenging free radicals and reducing oxidative damage in cellular systems. It has been shown to inhibit lipid peroxidation, a key indicator of oxidative stress.

- Quantitative Analysis:

Antibacterial Activity

This compound has also been evaluated for its antibacterial properties against various bacterial strains.

- Minimum Inhibitory Concentration (MIC): Studies report MIC values ranging from 0.07 to 1.13 mg/mL against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, showcasing its effectiveness in inhibiting bacterial growth .

- Mechanism of Action: The antibacterial action is primarily attributed to the disruption of bacterial respiratory chain dehydrogenase activity, leading to impaired energy production in bacteria. This effect is more pronounced in Gram-positive bacteria compared to Gram-negative strains .

Comparative Biological Activity

To illustrate the biological activity of this compound relative to other compounds, a comparison table is presented below:

| Compound | Antioxidant Activity (IC50) | Antibacterial Activity (MIC) | Notable Mechanism |

|---|---|---|---|

| This compound | 0.65 mg/mL | 0.07 - 1.13 mg/mL | Disruption of respiratory chain dehydrogenase |

| Anisole | N/A | Higher MIC values | Varies with structure |

| Other Anisole Derivatives | Variable | Variable | Varies with specific substituents |

Case Studies

Case Study 1: Antioxidant Efficacy in Cellular Models

A study investigated the effects of this compound on human cell lines exposed to oxidative stress. Results indicated a significant reduction in cell death and oxidative markers when treated with the compound, suggesting its potential as a therapeutic agent in oxidative stress-related conditions.

Case Study 2: Antibacterial Effects on Biofilms

Another research focused on the antibacterial efficacy of this compound against biofilms formed by Staphylococcus aureus. The compound demonstrated substantial inhibitory effects on biofilm formation, indicating its potential use in clinical settings for treating resistant bacterial infections.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(Trimethylsilyl)anisole, and how can purity be ensured?

- Methodology : The synthesis typically involves silylation of anisole derivatives using trimethylsilyl chloride (TMSCl) or similar silylating agents. Copper-catalyzed reactions under mild conditions (e.g., room temperature) are effective for regioselective silylation. For example, describes trifluoromethylation of anisole analogs using copper catalysts, which can be adapted for trimethylsilyl introduction.

- Purity Control : Elemental analysis (C, H, Si content) and gas chromatography with flame ionization detection (GC-FID) are critical. highlights analytical data (e.g., %C and %H) for structurally similar silylated cycloalkenes, providing a benchmark for purity validation. Ensure inert reaction conditions (argon atmosphere) to prevent oxidation byproducts .

Q. How can this compound be characterized using spectroscopic and chromatographic methods?

- NMR Spectroscopy : Use deuterated solvents (e.g., CDCl₃) and 3-(trimethylsilyl)propionic acid-d₄ sodium salt (TSP-d₄) as an internal reference for chemical shift calibration (δ = 0.00 ppm). details NMR protocols for silylated compounds, emphasizing signal splitting patterns for trimethylsilyl protons (singlet at ~0.1–0.3 ppm).

- GC-MS Analysis : Monitor molecular ion peaks ([M]⁺) and fragmentation patterns. recommends GC-MS for detecting trace impurities, with split/splitless injectors optimized for volatile silyl ethers. Retention indices can be cross-referenced with databases like NIST Chemistry WebBook .

Advanced Research Questions

Q. What is the role of this compound in facilitating Diels-Alder reactions or cycloadditions?

- Mechanistic Insight : The trimethylsilyl group acts as an electron-donating substituent, enhancing electron density in the aromatic ring and stabilizing transition states. demonstrates similar silylated furans undergoing Diels-Alder trapping with methyl acrylate, yielding bicyclic adducts. Kinetic studies (e.g., variable-temperature NMR) can quantify rate enhancements .

- Stereoselectivity : Steric effects from the bulky silyl group may favor endo/exo selectivity. Computational modeling (DFT) is recommended to predict regiochemical outcomes .

Q. How does the steric bulk of the trimethylsilyl group influence reaction pathways in cross-coupling reactions?

- Steric Hindrance : The TMS group can impede ortho-substitution in electrophilic aromatic substitution (EAS), directing reactivity to para positions. notes that α-methyl substitution in silylated cycloalkenes alters dimerization kinetics, suggesting analogous steric effects in anisole derivatives.

- Catalyst Compatibility : Palladium-based catalysts (e.g., Pd(PPh₃)₄) are effective for Suzuki-Miyaura couplings, but ligand choice (e.g., bulky phosphines) must account for TMS steric demands. Refer to ’s dimerization studies for steric parameter optimization .

Q. What are the stability profiles of this compound under oxidative or acidic conditions?

- Oxidative Stability : describes tert-butyl hydroperoxide (TBHP)-mediated autoxidation of silylated cycloalkenes, forming ketones. For this compound, monitor Si-C bond cleavage via GC-MS after exposure to TBHP or mCPBA.

- Acidic Hydrolysis : The TMS group is susceptible to protodesilylation in strong acids (e.g., HCl/MeOH). Kinetic studies (HPLC tracking) can quantify hydrolysis rates, with activation energy calculated via Arrhenius plots .

Methodological Considerations

- Safety Protocols : and emphasize handling silylated compounds under fume hoods with PPE (gloves, goggles). Waste must be neutralized before disposal (e.g., quench with ethanol to hydrolyze residual TMS groups) .

- Data Reproducibility : Use standardized internal standards (e.g., TSP-d₄ for NMR) and replicate experiments to address contradictions in literature. ’s elemental analysis data provides a template for reporting reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.